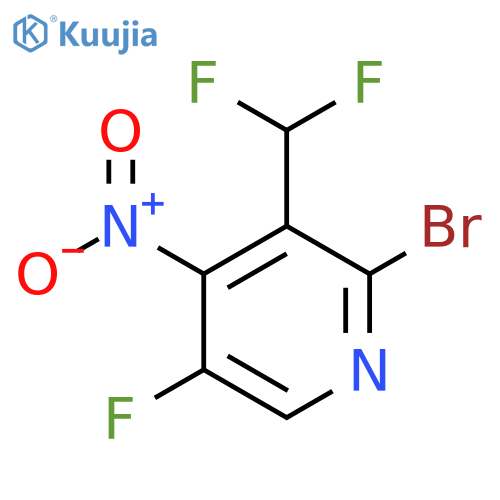

Cas no 1805395-61-2 (2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridine)

2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridine

-

- インチ: 1S/C6H2BrF3N2O2/c7-5-3(6(9)10)4(12(13)14)2(8)1-11-5/h1,6H

- InChIKey: IZOSDPMYAHCAJW-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(F)F)=C(C(=CN=1)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 226

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 58.7

2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029061068-1g |

2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridine |

1805395-61-2 | 97% | 1g |

$1,490.00 | 2022-04-01 |

2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridine 関連文献

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridineに関する追加情報

Recent Advances in the Study of 2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridine (CAS: 1805395-61-2)

2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridine (CAS: 1805395-61-2) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique halogenated and nitrated pyridine core, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of bromine and fluorine atoms in its structure enhances its reactivity and binding affinity, making it a valuable scaffold for medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridine in the synthesis of novel EGFR (Epidermal Growth Factor Receptor) inhibitors. The study highlighted the compound's ability to undergo selective nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. The resulting derivatives exhibited potent inhibitory activity against EGFR mutants associated with non-small cell lung cancer (NSCLC), with IC50 values in the low nanomolar range. These findings underscore the compound's potential as a key building block in targeted cancer therapies.

Another recent application of this compound was reported in the field of agrochemicals. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its utility in the design of next-generation fungicides. The difluoromethyl and nitro groups were found to enhance the compound's interaction with fungal cytochrome P450 enzymes, leading to improved antifungal activity against Fusarium and Aspergillus species. This research opens new avenues for addressing crop protection challenges, particularly in the context of rising antifungal resistance.

From a synthetic chemistry perspective, advancements in the scalable production of 2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridine have been achieved through continuous flow chemistry techniques. A 2023 Organic Process Research & Development paper detailed an optimized protocol that reduces reaction times and improves yields compared to traditional batch methods. This innovation is critical for meeting the growing demand for this intermediate in both academic and industrial settings.

Ongoing research is also exploring the compound's potential in radiopharmaceuticals, where its bromine atom allows for convenient isotopic labeling with 76Br or 77Br for positron emission tomography (PET) imaging. Preliminary results suggest its derivatives could serve as promising probes for tracking tumor metabolism in vivo.

In conclusion, 2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridine (1805395-61-2) continues to emerge as a multifaceted tool in chemical biology, with applications spanning from oncology drug development to agricultural science. Its unique chemical properties and recent synthetic improvements position it as a compound of significant interest for future research and development efforts across multiple disciplines.

1805395-61-2 (2-Bromo-3-(difluoromethyl)-5-fluoro-4-nitropyridine) 関連製品

- 914926-18-4(Linoleyl Laurate)

- 87549-39-1(Fenoldopam 8-Sulfate)

- 2229143-68-2(1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene)

- 391866-80-1(ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate)

- 1866301-65-6(5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid)

- 2172461-78-6(1-3-amino-3-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)

- 1350988-90-7(N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine)

- 1365159-04-1(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid)

- 1437432-59-1(2-[4-methoxy-3-(4-methoxyphenyl)-6-oxo-pyridazin-1-yl]propanoic acid)

- 1706448-81-8(1-[2-methoxy-2-(4-methylphenyl)ethyl]piperazine)